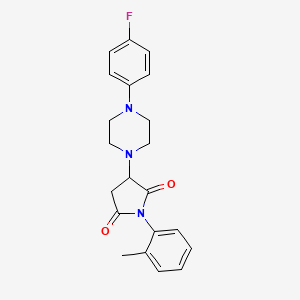
3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-(o-tolyl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-(o-tolyl)pyrrolidine-2,5-dione, also known as FPPP, is a synthetic compound that belongs to the class of pyrrolidine derivatives. This compound has been widely studied for its potential applications in scientific research, particularly in the field of pharmacology.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
This compound has been synthesized through various chemical reactions aiming to explore its potential in medicinal chemistry, particularly in the design of molecules with anticonvulsant, anticancer, and other pharmacological activities. For example, Eskola et al. (2002) synthesized a derivative with high specific radioactivity for potential imaging of dopamine D4 receptors, indicating the compound's relevance in neuropharmacological research (Eskola et al., 2002).
Biological Activity
The compound and its derivatives have been evaluated for various biological activities, demonstrating the chemical's versatility in drug development:
Anticonvulsant Activity : Research by Obniska et al. (2012) and Rybka et al. (2017) on N-Mannich bases derived from this compound showed significant anticonvulsant properties, contributing to the development of new treatments for epilepsy (Obniska et al., 2012) (Rybka et al., 2017).
Anticancer Activity : Studies have also investigated the compound's efficacy against cancer cells. Kumar et al. (2014) synthesized derivatives that exhibited good anticancer activity, highlighting the compound's potential in cancer therapy (Kumar et al., 2014).
Antimalarial Agents : Mendoza et al. (2011) evaluated piperazine and pyrrolidine derivatives for their inhibitory capacity against Plasmodium falciparum, suggesting the compound's application in antimalarial drug development (Mendoza et al., 2011).
Propiedades
IUPAC Name |
3-[4-(4-fluorophenyl)piperazin-1-yl]-1-(2-methylphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O2/c1-15-4-2-3-5-18(15)25-20(26)14-19(21(25)27)24-12-10-23(11-13-24)17-8-6-16(22)7-9-17/h2-9,19H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
METLTJYNGVGMPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(2-methylphenyl)pyrrolidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

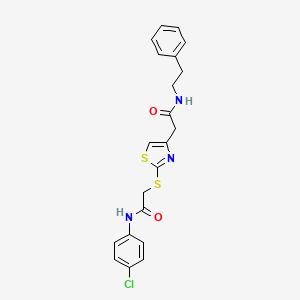
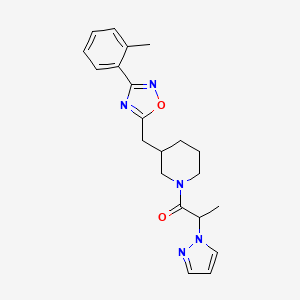

![2-[5-(2-Carboxyphenyl)furan-2-yl]-6-chloroquinoline-4-carboxylic acid](/img/structure/B2844239.png)

![3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2844245.png)
![N-(5-chloro-2-methylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2844248.png)
![3-[[2,4-Dimethyl-3-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]propanamide](/img/structure/B2844250.png)
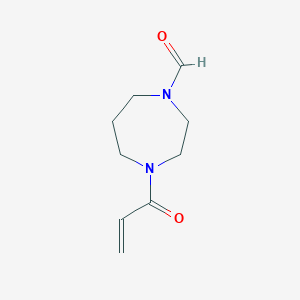

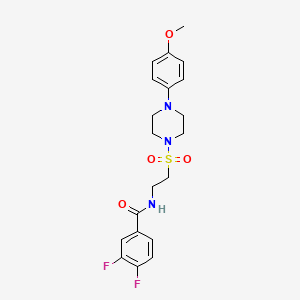
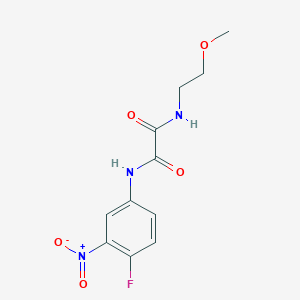

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)acrylamide](/img/no-structure.png)